![molecular formula C9H6F3N3O B14788063 1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone](/img/structure/B14788063.png)
1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone is a compound belonging to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable scaffold in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone typically involves multiple steps. One common method starts with the reaction of commercially available ethyl 2-amino-2-sulfanylideneacetate with triethyloxonium hexafluorophosphate to give ethyl 2-(ethylsulfanyl)-2-iminoacetate. This intermediate is then reacted with 3-amino-1,1,1-trifluoropropan-2-one hydrochloride to afford ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate. Subsequent steps involve cyclization and chlorination to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial and anticancer agent.
Medicine: It is being explored for its potential use in treating neurological disorders such as Alzheimer’s disease.
Industry: The compound’s stability and bioavailability make it suitable for various industrial applications, including the development of new pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyrazin-8(7H)-one derivatives: These derivatives have been studied for their acetylcholinesterase inhibitory activity and antioxidant properties
Uniqueness
1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone stands out due to the presence of the trifluoromethyl group, which enhances its stability and bioavailability. This makes it a more potent and effective compound compared to its analogs .
Propriétés
Formule moléculaire |
C9H6F3N3O |
|---|---|
Poids moléculaire |
229.16 g/mol |
Nom IUPAC |
1-[2-(trifluoromethyl)imidazo[1,2-a]pyrazin-3-yl]ethanone |
InChI |
InChI=1S/C9H6F3N3O/c1-5(16)7-8(9(10,11)12)14-6-4-13-2-3-15(6)7/h2-4H,1H3 |
Clé InChI |
LHXXGEXRELCVND-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(N=C2N1C=CN=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol;dihydrochloride](/img/structure/B14787992.png)
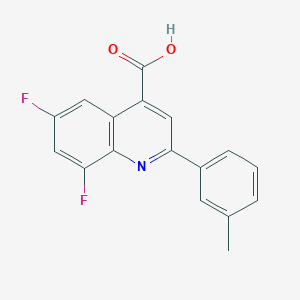
![(2R)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14788003.png)
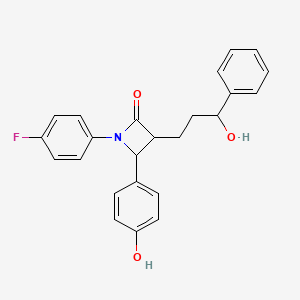

![6-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-3-carboxamide](/img/structure/B14788021.png)
![[1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate](/img/structure/B14788025.png)
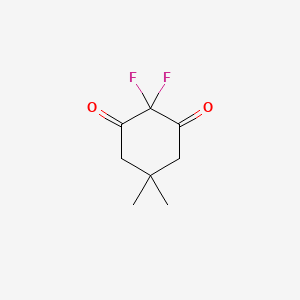
![2-(Difluoro(naphthalen-2-yloxy)methyl)benzo[d]thiazole](/img/structure/B14788051.png)
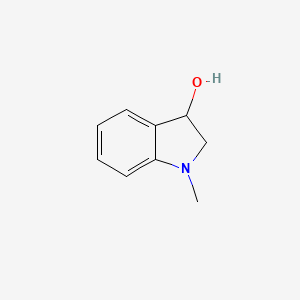
![cyclo[DL-2Nal-Gly-DL-Tyr-DL-Arg-DL-Arg]](/img/structure/B14788066.png)
![5,5-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyridine](/img/structure/B14788070.png)
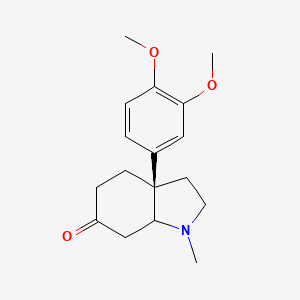
![[4,5-Diacetyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B14788080.png)
